molecular formula C12H15ClN2O2 B2923963 N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide CAS No. 102677-63-4

N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide

Cat. No.: B2923963
CAS No.: 102677-63-4
M. Wt: 254.71
InChI Key: WPNQPGBGRVIILG-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide is an organic compound with the molecular formula C12H15ClN2O2 It is characterized by the presence of an acetylamino group, a methylbenzyl group, and a chloroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide typically involves the reaction of 4-(acetylamino)-2-methylbenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pH control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The acetylamino group can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted amides or thioamides.

    Hydrolysis: Formation of 4-(acetylamino)-2-methylbenzoic acid and 2-chloroacetamide.

    Oxidation and Reduction: Formation of various oxidized or reduced derivatives of the acetylamino group.

Scientific Research Applications

N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide: shares similarities with other chloroacetamide derivatives and acetylamino compounds.

    4-(Acetylamino)-2-methylbenzoic acid: Similar structure but lacks the chloroacetamide group.

    N-[4-(Acetylamino)butyl]-3-(3,4-dihydroxyphenyl)-2-propenamide: Another amide compound with different substituents.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-[(4-acetamido-2-methylphenyl)methyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-8-5-11(15-9(2)16)4-3-10(8)7-14-12(17)6-13/h3-5H,6-7H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNQPGBGRVIILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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